molecular formula C9H5BrF2N2 B13210790 6-Bromo-5,7-difluoroquinolin-3-amine

6-Bromo-5,7-difluoroquinolin-3-amine

Cat. No.: B13210790
M. Wt: 259.05 g/mol
InChI Key: DDHDIYDITMDXTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinolin-3-amine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,7-difluoroquinolin-3-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes. The incorporation of fluorine atoms enhances its biological activity and stability .

Comparison with Similar Compounds

  • 5,7-Dibromo-8-hydroxyquinoline
  • 6-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 6-Bromo-5,7-difluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a more potent and durable candidate for various applications .

Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-5,7-difluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrF2N2/c10-8-6(11)2-7-5(9(8)12)1-4(13)3-14-7/h1-3H,13H2

InChI Key

DDHDIYDITMDXTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(C(=C21)F)Br)F)N

Origin of Product

United States

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